molecular formula C7H8BrClN2O2S B8128979 N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide

N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide

Cat. No.: B8128979
M. Wt: 299.57 g/mol
InChI Key: RRFBLPYWNKTKFX-UHFFFAOYSA-N
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Description

N-(2-Amino-4-bromo-6-chlorophenyl)methanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, bromo group, and chloro group attached to a phenyl ring, along with a methanesulfonamide group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide typically involves the following steps:

  • Bromination and Chlorination: The starting material, aniline, undergoes bromination and chlorination to introduce the bromo and chloro groups at the appropriate positions on the phenyl ring.

  • Sulfonation: The bromo-chloro-substituted aniline is then sulfonated using methanesulfonyl chloride to introduce the methanesulfonamide group.

  • Amination: Finally, the compound is subjected to amination to introduce the amino group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)methanesulfonamide

  • 2-bromo-6-chloro-4-fluoroaniline

  • Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy

This comprehensive overview provides a detailed understanding of N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-amino-4-bromo-6-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFBLPYWNKTKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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